molecular formula C12H19O3P B8785531 Diethyl (2,4-dimethylphenyl)phosphonate CAS No. 58983-20-3

Diethyl (2,4-dimethylphenyl)phosphonate

Cat. No. B8785531
Key on ui cas rn: 58983-20-3
M. Wt: 242.25 g/mol
InChI Key: GXGVNACBXUBUIE-UHFFFAOYSA-N
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Patent
US08193372B2

Procedure details

4-Iodo-m-xylene (4.31 mmol), triethyl phosphite (6.03 mmol) and palladium acetate (0.43 mmol) were mixed together in acetonitrile (10 ml), in a microwave tube. The vessel was sealed and placed in a microwave to react at 160° C., for 45 minutes. After cooling to room temperature, acetonitrile was removed. The crude material was purified by silica gel chromatography (eluent: stepwise gradient of ethyl acetate (0-30%) in petroleum ether) to yield Intermediate I.1 as an oil (84%). Intermediate 1.1 was characterized by the following spectroscopic data: 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.32 (t, J=8.0 Hz, 6H), 2.35 (s, 3H), 2.53 (s, 3H), 4.07-4.14 (m, 4H), 7.07-7.08 (m, 2H), 7.77-7.83 (m, 1H); 31P NMR (CDCl3, 162 MHz) δ (ppm) 20.15 (s, 1P); and MS (ESI, EI+) m/z=243 (MH+).
Quantity
4.31 mmol
Type
reactant
Reaction Step One
Quantity
6.03 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.43 mmol
Type
catalyst
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:9].[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:12]([O:11][P:10]([C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:9])(=[O:17])[O:14][CH2:15][CH3:16])[CH3:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
4.31 mmol
Type
reactant
Smiles
IC1=C(C=C(C=C1)C)C
Name
Quantity
6.03 mmol
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.43 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
to react at 160° C., for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
acetonitrile was removed
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C1=C(C=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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